molecular formula C16H15N3OS B5811130 (2E)-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

(2E)-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B5811130
M. Wt: 297.4 g/mol
InChI Key: USMJYECIQHXETO-MDZDMXLPSA-N
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Description

(2E)-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a thioamide group attached to a pyridine ring and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-phenylprop-2-enamide in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to form the corresponding saturated amide.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, and the reaction is usually performed at low temperatures to prevent over-reduction.

    Substitution: Electrophilic substitution reactions are carried out using reagents like nitric acid for nitration or bromine for halogenation, often in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Saturated amide.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

(2E)-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, such as proteins or nucleic acids, leading to changes in their structure and function. Additionally, the compound can undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide: shares structural similarities with other enamides and thioamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-6-5-11-17-15(12)19-16(21)18-14(20)10-9-13-7-3-2-4-8-13/h2-11H,1H3,(H2,17,18,19,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMJYECIQHXETO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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